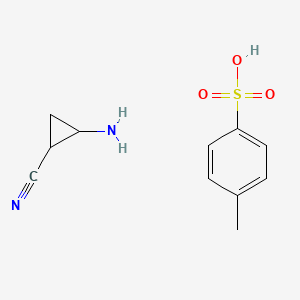
2-Aminocyclopropanecarbonitrile Tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminocyclopropanecarbonitrile Tosylate is a chemical compound that features a cyclopropane ring with an amino group and a nitrile group attached to it. The tosylate group is a derivative of toluenesulfonic acid, which is often used to enhance the solubility and reactivity of organic compounds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopropanecarbonitrile Tosylate typically involves the reaction of 2-Aminocyclopropanecarbonitrile with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
化学反応の分析
Types of Reactions
2-Aminocyclopropanecarbonitrile Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino and nitrile groups can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The cyclopropane ring can participate in cyclization reactions to form larger ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation and reduction can modify the functional groups attached to the cyclopropane ring .
科学的研究の応用
2-Aminocyclopropanecarbonitrile Tosylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Aminocyclopropanecarbonitrile Tosylate exerts its effects involves its reactivity due to the presence of the tosylate group. The tosylate group enhances the compound’s solubility and makes it a good leaving group in nucleophilic substitution reactions. The amino and nitrile groups can participate in various chemical transformations, making the compound versatile in synthetic applications .
類似化合物との比較
Similar Compounds
2-Aminocyclopropanecarbonitrile: Lacks the tosylate group, making it less reactive in nucleophilic substitution reactions.
Cyclopropanecarbonitrile Tosylate: Lacks the amino group, limiting its versatility in chemical reactions.
2-Aminocyclopropanecarboxylic Acid Tosylate: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
2-Aminocyclopropanecarbonitrile Tosylate is unique due to the combination of the cyclopropane ring, amino group, nitrile group, and tosylate group. This combination provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H14N2O3S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC名 |
2-aminocyclopropane-1-carbonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H6N2/c1-6-2-4-7(5-3-6)11(8,9)10;5-2-3-1-4(3)6/h2-5H,1H3,(H,8,9,10);3-4H,1,6H2 |
InChIキー |
ULQGRMRKAKFOLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



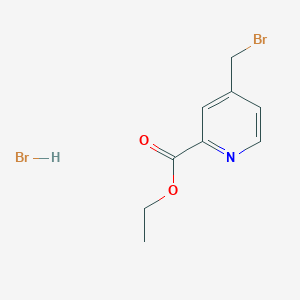
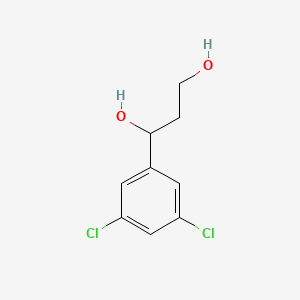
![4-Aminobenzo[b]thiophene-3-carbonitrile](/img/structure/B13669110.png)
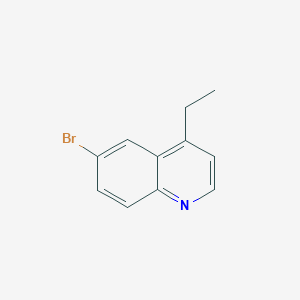
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)


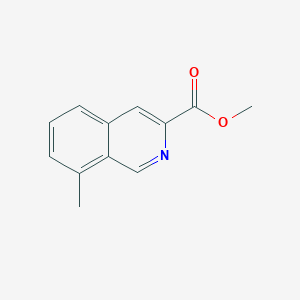


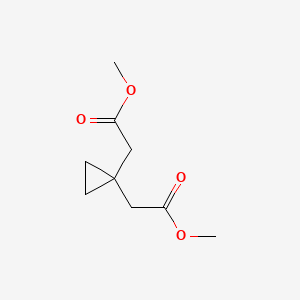
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)
